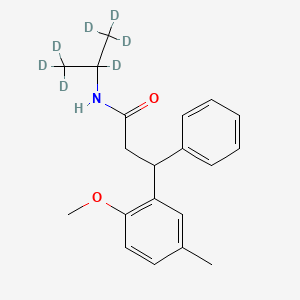
2-Methoxy-5-methyl-N-(1-methylethyl)-Beta-phenyl-benzenepropanamide-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-methyl-N-(1-methylethyl)-Beta-phenyl-benzenepropanamide-d7 is a synthetic compound known for its applications in various scientific research fields. This compound is often used as a reference standard or an impurity marker in pharmaceutical research, particularly related to muscarinic receptor antagonists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required standards for research applications .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methyl-N-(1-methylethyl)-Beta-phenyl-benzenepropanamide-d7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Methoxy-5-methyl-N-(1-methylethyl)-Beta-phenyl-benzenepropanamide-d7 is widely used in scientific research, including:
Chemistry: As a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: In studies involving muscarinic receptor antagonists, particularly in understanding their binding mechanisms and effects.
Medicine: As an impurity marker in the development and quality control of pharmaceutical drugs.
Industry: In the production of high-purity chemicals for research and development purposes.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methyl-N-(1-methylethyl)-Beta-phenyl-benzenepropanamide-d7 involves its interaction with specific molecular targets, such as muscarinic receptors. It acts as an antagonist, blocking the action of acetylcholine at these receptors, which can lead to various physiological effects. The pathways involved include the inhibition of signal transduction processes mediated by these receptors .
Properties
Molecular Formula |
C20H25NO2 |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C20H25NO2/c1-14(2)21-20(22)13-17(16-8-6-5-7-9-16)18-12-15(3)10-11-19(18)23-4/h5-12,14,17H,13H2,1-4H3,(H,21,22)/i1D3,2D3,14D |
InChI Key |
RVLZASYGBPIYCA-HSNISVEUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC(=O)CC(C1=CC=CC=C1)C2=C(C=CC(=C2)C)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(CC(=O)NC(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















